

# Cabotegravir-d5 comparison with other isotope labels

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Cabotegravir-d5**

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## Quantitative Assay Performance Data

The following table summarizes the key performance characteristics of two analytical methods using **Cabotegravir-d5** as an internal standard.

Assay Parameter	Miniature MS Point-of-Care Assay [1]	UPLC-MS/MS Clinical Method [2]
Analyte	Cabotegravir & Rilpivirine	Panel of 9 Antiretrovirals (including Cabotegravir)
Internal Standard	Cabotegravir-d5, Rilpivirine-d6	Cabotegravir-d5, and others
Sample Matrix	Human Whole Blood	Human Plasma
Sample Volume	100 µL	50 µL
LoQ (Cabotegravir)	750 ng/mL	1 ng/mL (Low Range) / 100 ng/mL (High Range)
Linear Range (Cabotegravir)	250 - 2000 ng/mL	1 - 250 ng/mL & 100 - 5000 ng/mL (two ranges)

Assay Parameter	Miniature MS Point-of-Care Assay [1]	UPLC-MS/MS Clinical Method [2]
Analysis Time	< 4 minutes	7.5 minutes
Precision (CV)	< 15%	< 15%

## Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the two assays cited above.

### Miniature Mass Spectrometer-based Point-of-Care Assay [1]

This method is designed for rapid, on-site therapeutic drug monitoring.

- **Sample Preparation:** A simple protein precipitation is used. 100  $\mu\text{L}$  of a blood sample is mixed vigorously for one minute with 100  $\mu\text{L}$  of an organic solvent (acetonitrile) containing the internal standard **Cabotegravir-d5** (1000 ng/mL). 10  $\mu\text{L}$  of the clear supernatant is then pipetted onto a triangular piece of filter paper for analysis.
- **Ionization & Analysis:** The technique uses **paper spray ionization** coupled with a custom-built miniature mass spectrometer (Mini-12). The analysis involves a discontinuous atmospheric pressure interface (DAPI) and uses tandem mass spectrometry (MS/MS) for quantification.
- **Mass Spectrometry Parameters:**
  - **Precursor Ion (Cabotegravir):**  $m/z$  406
  - **Precursor Ion (Cabotegravir-d5):**  $m/z$  411
  - The instrument uses a rectilinear ion trap and applies collision-induced dissociation (CID) for fragmentation.

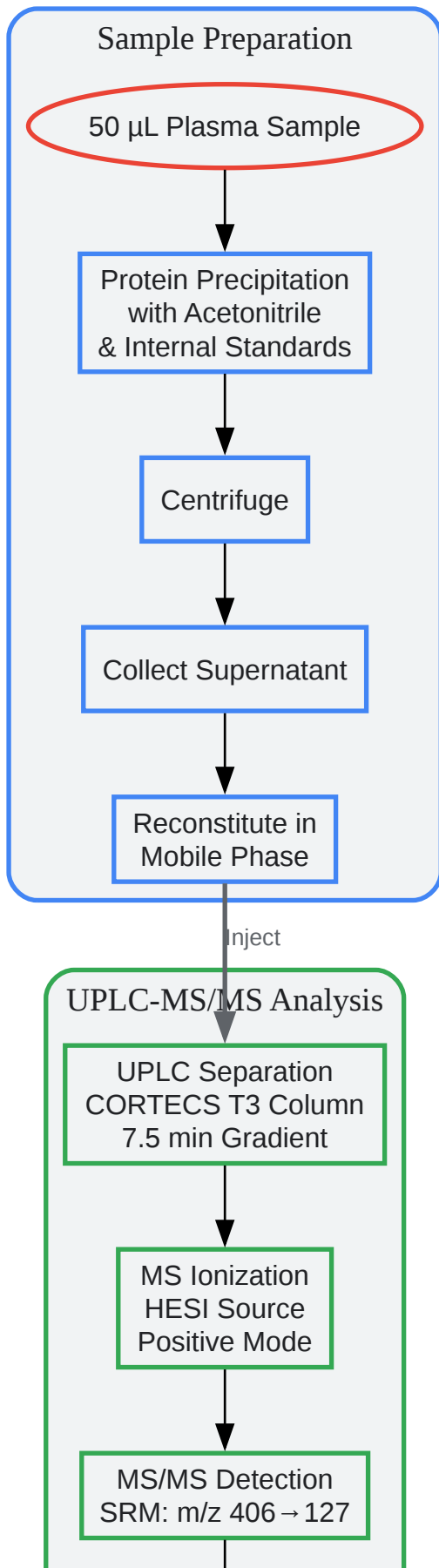
### UPLC-MS/MS Method for Therapeutic Drug Monitoring [2]

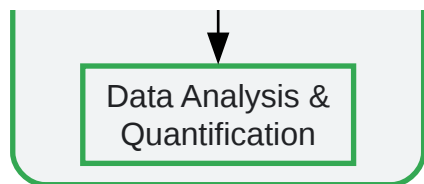
This is a more conventional, high-performance laboratory method for simultaneous quantification of a broad panel of drugs.

- **Sample Preparation:** Uses protein precipitation with acetonitrile containing internal standards. For the low concentration range, the extract is reconstituted in 400  $\mu\text{L}$ , and for the high range, in 50  $\mu\text{L}$ .

- **Chromatography:** Separation is achieved using an **UPLC system** with a Waters CORTECS T3 (2.1 x 100 mm) column maintained at 55°C.
  - **Mobile Phase:** A) 0.1% formic acid in water; B) Acetonitrile.
  - **Flow Rate:** 0.300 mL/min.
  - **Gradient:** A multi-step gradient over 7.5 minutes, starting at 97% A and 3% B.
- **Mass Spectrometry:** Analysis is performed on a **Thermo TSQ Quantis Plus** mass spectrometer.
  - **Ionization:** Heated Electrospray Ionization (HESI) in positive mode.
  - **Ion Transitions:** The specific reaction monitoring (SRM) transition for Cabotegravir is  $m/z$  406.01 → 126.88.

The workflow below visualizes the key steps of the comprehensive UPLC-MS/MS method.





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## Interpretation & Further Research

The data confirms that **Cabotegravir-d5** is a **well-established and reliable internal standard** for quantifying cabotegravir in biological matrices. Its use in multiple published and validated methods demonstrates its effectiveness in compensating for variability during sample preparation and analysis.

To build a comprehensive comparison guide, you may need to consult more specialized sources:

- **Search for Direct Comparisons:** Look for analytical chemistry journals that publish method comparison studies or reviews on stable isotope-labeled internal standards for antiretrovirals.
- **Consult Chemical Vendors:** Manufacturers of reference standards, such as Cayman Chemical (the source cited in both papers [1] [2]), may provide technical data sheets with purity and performance information that could be used for an indirect comparison.
- **Expand Search Terms:** Consider using broader terms like "stable isotope-labeled internal standards for HIV drugs comparison" or "deuterated cabotegravir method validation" to locate more general comparison data.

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## References

1. Miniature Mass Spectrometer-based Point-of-care Assay ... [pmc.ncbi.nlm.nih.gov]
2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cabotegravir-d5 comparison with other isotope labels]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11214117#cabotegravir-d5->

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